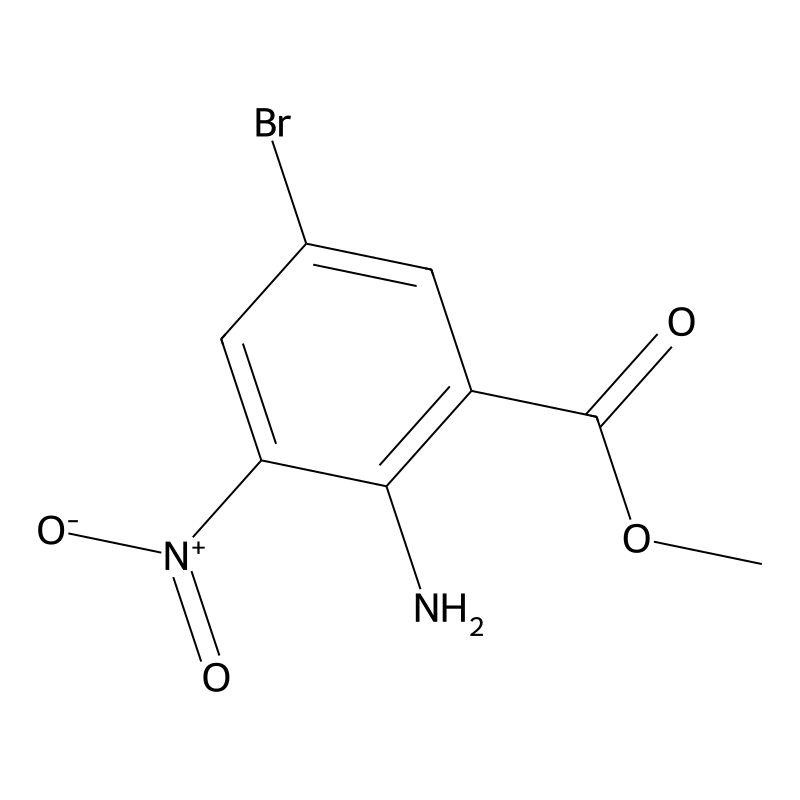Methyl 2-amino-5-bromo-3-nitrobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-amino-5-bromo-3-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 275.06 g/mol. This compound features a methyl ester group, an amino group, a bromine atom, and a nitro group attached to a benzene ring, making it a versatile building block in organic synthesis. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
While some commercial suppliers offer the compound, their descriptions primarily focus on its chemical structure, CAS number, and availability for research purposes [, , ].
Potential Applications
Based on the compound's structure, researchers might explore its potential applications in various fields, including:
- Organic synthesis: As a starting material for the synthesis of other molecules with desired properties, particularly those containing a bromo and nitro group in close proximity [].
- Medicinal chemistry: Investigating potential biological activities, such as antibacterial, antifungal, or anti-cancer properties, due to the presence of functional groups known to be involved in various biological processes. However, there is no currently available research suggesting such activities for this specific compound.
- Oxidation: The nitro group can be oxidized further under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
- Substitution: The bromine atom can be substituted with other nucleophiles, allowing for the formation of various derivatives depending on the nucleophile used.
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and sodium methoxide or other strong nucleophiles in polar aprotic solvents for substitution reactions .
Methyl 2-amino-5-bromo-3-nitrobenzoate has shown promise in various biological applications. It is investigated for its potential pharmacological properties, including:
- Antimicrobial Activity: Its structural features may contribute to interactions with microbial targets.
- Anticancer Properties: The compound's ability to modulate biochemical pathways suggests potential use in cancer therapies.
The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways and enzyme activities.
The synthesis of methyl 2-amino-5-bromo-3-nitrobenzoate typically involves multi-step organic reactions:
- Nitration: A suitable benzoate precursor is nitrated using concentrated nitric acid.
- Bromination: The resulting compound undergoes bromination.
- Fluorination: A fluorinating agent such as potassium fluoride is introduced.
- Amination: The amino group is introduced through a nucleophilic substitution reaction.
These steps are optimized for industrial production using continuous flow reactors to enhance yield and minimize environmental impact .
Methyl 2-amino-5-bromo-3-nitrobenzoate has several applications across various fields:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Pharmaceuticals: Used as an intermediate in the development of drugs with anti-inflammatory and antimicrobial properties.
- Materials Science: Its unique chemical properties make it useful in developing advanced materials with specific electronic or optical characteristics.
- Biological Studies: Acts as a biochemical probe to investigate enzyme interactions and metabolic pathways .
The mechanism of action of methyl 2-amino-5-bromo-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity due to the presence of multiple functional groups. These interactions can modulate biological pathways, making it a valuable compound in research settings.
Similar Compounds
Methyl 2-amino-5-bromo-3-nitrobenzoate can be compared with several similar compounds, highlighting its uniqueness due to the combination of functional groups:
- Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate: Contains an additional fluoro group, which may affect its reactivity and applications.
- Methyl 2-amino-5-fluoro-3-nitrobenzoate: Lacks the bromo group, leading to different chemical properties.
- Methyl 2-amino-6-fluoro-3-nitrobenzoate: Lacks the bromo group and has altered reactivity.
- Methyl 2-amino-5-bromo-benzoate: Does not contain the nitro group, significantly changing its chemical behavior.
The unique combination of amino, bromo, and nitro groups in methyl 2-amino-5-bromo-3-nitrobenzoate provides a versatile platform for various chemical transformations and applications that differentiate it from its analogs .








